Enhanced Lipophilicity vs. Mono-Halogenated Analogs
The target compound exhibits a calculated LogP of 4.95, which is 0.66 log units higher than that of the des‑chloro analog 3-(3-chlorophenyl)-4'-fluoropropiophenone (CAS 898787‑00‑3, LogP 4.29) and its regioisomer 3'-chloro-3-(4-fluorophenyl)propiophenone (CAS 898768‑19‑9, LogP 4.29) . This increase in lipophilicity is driven by the presence of an additional chlorine atom on the fluorophenyl ring.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.95 |
| Comparator Or Baseline | 3-(3-Chlorophenyl)-4'-fluoropropiophenone (CAS 898787-00-3): LogP = 4.29; 3'-Chloro-3-(4-fluorophenyl)propiophenone (CAS 898768-19-9): LogP = 4.29 |
| Quantified Difference | Δ LogP = +0.66 (15% increase in log value) |
| Conditions | Computed from molecular structure (Chemsrc database, similar computational methodology) |
Why This Matters
Higher lipophilicity can enhance membrane permeability and blood‑brain barrier penetration, making this compound a more suitable candidate for CNS‑targeted screening libraries or for applications requiring improved passive diffusion.
